

An In-depth Technical Guide to the Chemical Properties of Lomatiol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|----------------|----------|
| Compound Name: | Lomatiol |
| CAS No.: | 523-34-2 |
| Cat. No.: | B1675038 |

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Abstract

Lomatiol, a naturally occurring naphthoquinone, presents a compelling subject for chemical and pharmacological research. Structurally similar to the well-studied compound lapachol, **lomatiol** is characterized by the molecular formula $C_{15}H_{14}O_4$ and a molecular weight of 258.27 g/mol. This technical guide provides a comprehensive overview of the known chemical properties of **lomatiol**, including its physicochemical characteristics, spectral data, and synthesis. Furthermore, it delves into the biological activities of the broader naphthoquinone class, offering insights into the potential therapeutic applications of **lomatiol**. Detailed experimental protocols for the synthesis and characterization of this compound are also presented to facilitate further research and development.

Chemical and Physical Properties

The chemical and physical properties of **lomatiol** are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions and estimations.

| Property | Value | Source |
|---|--|-------------------------|
| Molecular Formula | C ₁₅ H ₁₄ O ₄ | PubChem |
| Molecular Weight | 258.27 g/mol | PubChem |
| CAS Number | 523-34-2 | PubChem |
| IUPAC Name | 2-hydroxy-3-(4-hydroxy-3-methylbut-2-en-1-yl)naphthalene-1,4-dione | PubChem |
| Melting Point | Not experimentally determined | - |
| Boiling Point (estimated) | 467.5 °C at 760 mmHg | LookChem |
| Water Solubility (estimated) | 485.8 mg/L at 25 °C | The Good Scents Company |
| logP (octanol-water partition coefficient, estimated) | 2.120 | The Good Scents Company |
| Density (estimated) | 1.334 g/cm ³ | LookChem |
| Flash Point (estimated) | 250.6 °C | LookChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 258.089209 g/mol | PubChem |
| Topological Polar Surface Area | 74.6 Å ² | PubChem |

Synthesis of Lomatiol

Lomatiol can be efficiently synthesized from lapachol, a readily available natural product. A high-yield method involves the oxidation of lapachol using selenium dioxide[1].

Experimental Protocol: Synthesis of Lomatiol from Lapachol

This protocol is adapted from a reported high-yield synthesis[1].

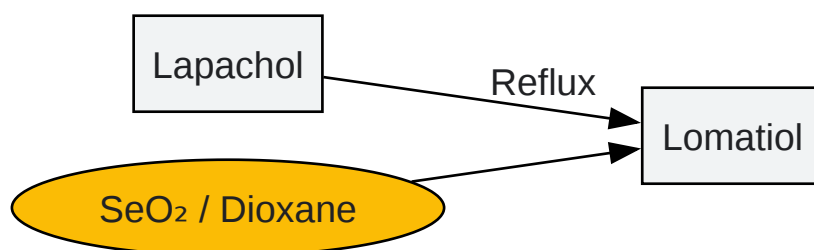
Materials:

- Lapachol
- Dioxane
- Selenium dioxide (SeO₂)
- Ethyl acetate
- Hexane
- Silica gel

Procedure:

- Dissolve lapachol in dioxane.
- Add selenium dioxide to the solution.
- Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of silica gel.
- Wash the silica gel with a mixture of ethyl acetate and hexane.
- The resulting filtrate contains **lomatiol**. Further purification can be achieved by column chromatography if necessary.

This method has been reported to yield **lomatiol** in up to 90%[1].



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Figure 1: Synthesis of **Lomatiol** from Lapachol.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **lomatiol**. While a comprehensive public database of its spectra is not readily available, the following sections describe the expected spectroscopic features based on its chemical structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **lomatiol** is expected to show characteristic signals for the aromatic protons of the naphthoquinone ring system, the vinyl proton of the butenyl side chain, the methylene protons adjacent to the ring and the hydroxyl group, the methyl protons, and the hydroxyl protons. The exact chemical shifts and coupling constants would need to be determined experimentally.
- ¹³C NMR: The carbon-13 NMR spectrum would display signals for the carbonyl carbons of the quinone, the aromatic carbons, the olefinic carbons of the side chain, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum of **lomatiol** should exhibit a molecular ion peak (M⁺) corresponding to its molecular weight of 258.27 g/mol. Fragmentation patterns would likely involve cleavage of the butenyl side chain.

UV-Vis Spectroscopy

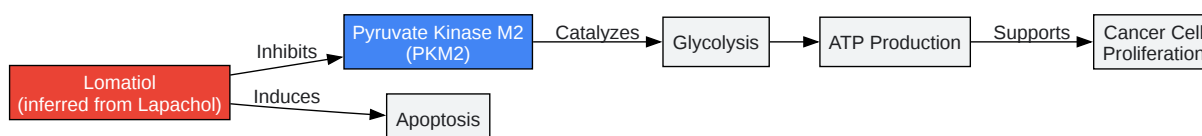
Naphthoquinones typically exhibit characteristic absorption bands in the UV-Vis region. The spectrum of **lomatiol** is expected to show absorptions corresponding to π - π^* and n - π^* transitions of the conjugated system.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activities of **lomatiol** are limited, the well-documented pharmacological properties of the naphthoquinone class, particularly its close structural analog lapachol, provide strong indications of its potential therapeutic effects. Naphthoquinones are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Lapachol and its derivatives have demonstrated significant anticancer activity through various mechanisms. A key target is the inhibition of glycolysis in cancer cells by targeting the M2 isoform of pyruvate kinase (PKM2)[2][3]. This leads to a reduction in ATP levels and inhibits cell proliferation[2]. Furthermore, lapachol can induce apoptosis in cancer cells and may act as an inhibitor of DNA topoisomerases[4].



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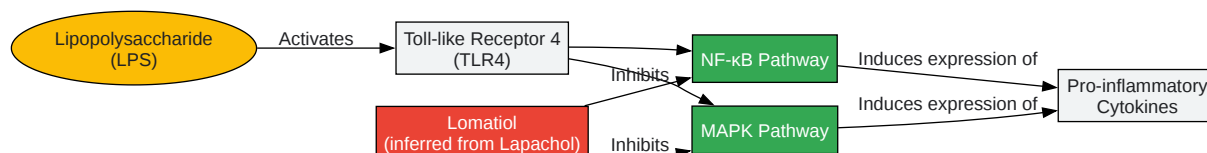
Figure 2: Inferred Anticancer Mechanism of **Lomatiol**.

Antimicrobial Activity

Lapachol has shown broad-spectrum antimicrobial activity against various bacteria and fungi[5][6][7]. The antimicrobial action is believed to be due to the generation of reactive oxygen species (ROS) and interference with cellular respiration.

Anti-inflammatory Activity

Lapachol and its derivatives have been reported to possess anti-inflammatory properties[8][9]. The proposed mechanism involves the suppression of pro-inflammatory signaling pathways, such as the NF- κ B and MAPK pathways[9][10].



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Figure 3: Inferred Anti-inflammatory Mechanism of **Lomatiol**.

Experimental Protocols for Characterization

The following are general experimental protocols that can be adapted for the determination of the chemical and physical properties of **lomatiol**.

Melting Point Determination

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes

Procedure:

- Ensure the **lomatiol** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to determine an approximate melting range.

- Allow the apparatus to cool.
- Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point[11][12].

Solubility Determination

Method 1: Shake-Flask Method (Thermodynamic Solubility)

Materials:

- **Lomatiol**
- Selected solvent (e.g., water, ethanol, DMSO)
- Vials with screw caps
- Shaker bath
- Analytical balance
- UV-Vis spectrophotometer or HPLC

Procedure:

- Add an excess amount of **lomatiol** to a known volume of the solvent in a vial.
- Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw an aliquot of the supernatant and filter it to remove any solid particles.

- Analyze the concentration of **lomatiol** in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC[13].

Method 2: Kinetic Solubility by Nephelometry

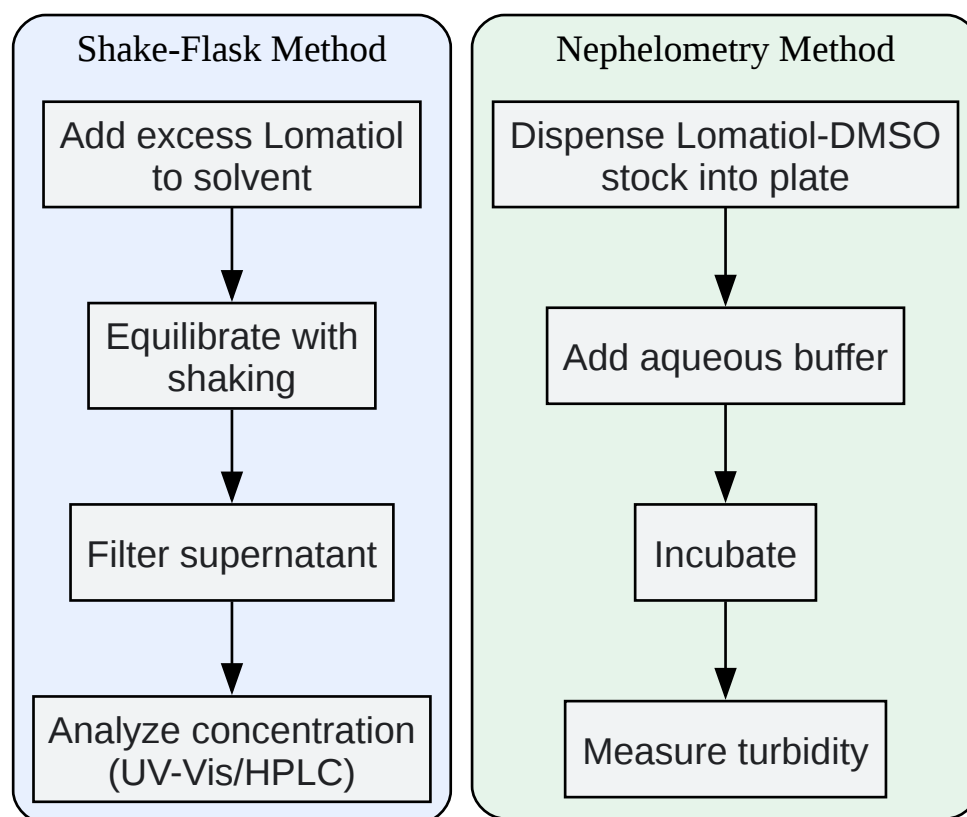
This high-throughput method is useful for early-stage drug discovery.

Materials:

- **Lomatiol** stock solution in DMSO
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- 96-well microplate
- Nephelometer

Procedure:

- Dispense the **lomatiol**-DMSO stock solution into the wells of a microplate.
- Add the aqueous buffer to each well to achieve the desired final concentrations.
- Mix and incubate the plate.
- Measure the light scattering (turbidity) at different time points using a nephelometer. An increase in turbidity indicates precipitation and insolubility[14].



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Figure 4: Workflow for Solubility Determination.

Spectroscopic Analysis

General Considerations:

- NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard.
- Mass Spectrometry: Various ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- UV-Vis: Dissolve the sample in a transparent solvent (e.g., ethanol, methanol, acetonitrile) and record the absorbance spectrum over the appropriate wavelength range (typically 200-800 nm)[15].

Conclusion

Lomatiol, as a naturally derived naphthoquinone, holds significant promise for further investigation in the fields of medicinal chemistry and pharmacology. Its structural similarity to lapachol suggests a range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide has summarized the currently available chemical and physical data for **lomatiol**, provided detailed experimental protocols for its synthesis and characterization, and outlined the inferred biological mechanisms based on related compounds. The availability of a high-yield synthetic route from lapachol facilitates access to this compound for further research. The comprehensive information presented herein is intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of **lomatiol**. Further experimental validation of its physicochemical properties and in-depth studies of its biological mechanisms of action are warranted.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Lomatiol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675038/docs#an-in-depth-technical-guide-to-the-chemical-properties-of-lomatiol\]](https://www.benchchem.com/product/b1675038/docs#an-in-depth-technical-guide-to-the-chemical-properties-of-lomatiol)

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